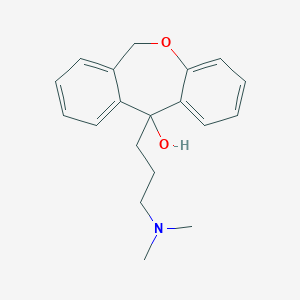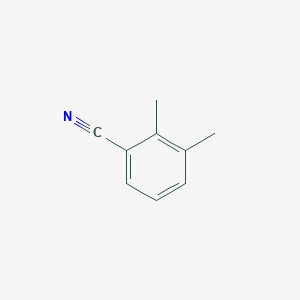
Etifoxine
Übersicht
Beschreibung
Etifoxine is a non-benzodiazepine anxiolytic and anticonvulsant drug . It was developed in Germany and first marketed in the 1960s . It is primarily indicated for short-term management of adjustment disorder, specifically instances of situational depression accompanied by anxiety, such as stress-induced anxiety . It is also used to promote peripheral nerve healing .
Molecular Structure Analysis
Etifoxine is a benzoxazine class drug . Its chemical structure is distinct from that of benzodiazepines . The exact molecular structure analysis is not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Drug
Etifoxine is an anxiolytic drug with a dual mechanism of action . It is used for the treatment of anxiety disorders and its efficacy has been proven in clinical trials . Etifoxine has shown a similar anxiolytic effect to alprazolam, lorazepam, clonazepam, and buspirone in patients with adjustment disorder with anxiety (ADWA) .
Cognitive Function Improvement
Etifoxine does not induce cognitive dysfunction and myorelaxation, unlike conventional benzodiazepine anxiolytics . It has been shown to reduce the benzodiazepine-induced cognitive deficit . In a study, etifoxine increased the number of horizontal movements in rats on the 7th and 14th days of the experiment . It exhibits an anti-amnesic effect in a model of diazepam-induced anterograde amnesia by enhancing long-term memory in passive learning tests .
Locomotor Activity Enhancement
Etifoxine can alleviate the negative influence of benzodiazepines on locomotor activity . In a study, it was observed that etifoxine increased the number of horizontal movements in rats .
Neuroprotective Effect
Etifoxine has shown a significant neuroprotective effect in traumatic brain injury (TBI) through the restoration of oxidative phosphorylation capacity . This is associated with improved behavioral and cognitive outcomes .
Mitochondrial Function Restoration
Etifoxine can restore mitochondrial oxidative phosphorylation . The addition of calcium to rat brain mitochondria (RBM) induced mitochondrial injury and resulted in significant OXPHOS reduction that could be reversed by preincubation of RBM with etifoxine .
Cognitive Recovery Following Traumatic Brain Injury
Etifoxine resulted in a significant improvement of cognitive functions expressed by faster recovery in Morris water maze testing following traumatic brain injury .
These are some of the unique applications of Etifoxine in scientific research. However, additional studies are necessary to translate these results into clinical practice .
Wirkmechanismus
Target of Action
Etifoxine, a non-benzodiazepine anxiolytic drug, primarily targets the GABA-A receptors and the translocator protein (TSPO) . These targets play a crucial role in modulating GABAergic neurotransmission and neurosteroid synthesis .
Mode of Action
Etifoxine interacts with its targets through a dual mechanism. Firstly, it has a direct positive allosteric effect on GABA-A receptors . Secondly, it stimulates the translocator protein (TSPO), leading to the production of neurosteroids . This interaction results in modulation of GABAergic neurotransmission and neurosteroid synthesis .
Biochemical Pathways
The primary biochemical pathway affected by etifoxine is the GABAergic neurotransmission pathway. By modulating this pathway, etifoxine enhances the inhibitory effects of GABA in the nervous system . Additionally, etifoxine stimulates the synthesis of neurosteroids, which are potent modulators of GABA-A receptors .
Pharmacokinetics
Etifoxine exhibits high bioavailability (90%) and is primarily metabolized in the liver . It has a protein binding capacity of 88-95% . The elimination half-life of etifoxine is approximately 6 hours, while its metabolite, diethyletifoxine, has a half-life of about 20 hours . Etifoxine is mainly excreted through urine, but also through bile .
Result of Action
The action of etifoxine results in neuroprotective, neuroplastic, and anti-inflammatory effects . These effects are thought to arise due to its modulation of GABAergic neurotransmission and neurosteroid synthesis . It has been shown to be effective in treating anxiety disorders and promoting peripheral nerve healing .
Action Environment
This suggests that the gut environment could potentially influence the action, efficacy, and stability of etifoxine .
Safety and Hazards
Etifoxine is generally safe for use, but it has been associated with some side effects. These include slight drowsiness, headache, skin eruptions, and allergic reactions . In rare cases, Etifoxine has been linked to severe skin and liver toxicity, as well as menstrual bleeding between periods . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Etifoxine .
Eigenschaften
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865010 | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etifoxine | |
CAS RN |
21715-46-8 | |
| Record name | Etifoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etifoxine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etifoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIFOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24X82MX4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Etifoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary mechanisms of action of Etifoxine?
A1: Etifoxine exerts its effects through two main mechanisms:
- Direct modulation of GABAA receptors: [, , , ] Etifoxine acts as a positive allosteric modulator of GABAA receptors, particularly the β2 and/or β3 subunits. [, ] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased chloride ion influx and neuronal hyperpolarization.
- Indirect modulation of GABAA receptors via neurosteroidogenesis: [, , , , ] Etifoxine binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. [, , , ] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of GABAA receptors.
Q2: Does Etifoxine's binding affinity for TSPO directly correlate with its neurosteroidogenic efficacy?
A2: Research suggests that binding affinity alone may not be the sole determinant of neurosteroidogenic efficacy. While Etifoxine displays a lower binding affinity for TSPO compared to other ligands like XBD173 and diazepam, it demonstrates a significantly higher potency in enhancing pregnenolone synthesis. [] This discrepancy suggests that other factors, such as residence time at the binding site, might play a crucial role. []
Q3: What are the downstream effects of Etifoxine's interaction with TSPO?
A3: Etifoxine's binding to TSPO, apart from stimulating neurosteroidogenesis, also contributes to:
- Neuroprotection: Etifoxine has demonstrated neuroprotective effects in various experimental models of neurological disorders, including traumatic brain injury [, ], Parkinson's disease [], and multiple sclerosis. [] These protective effects are attributed to the modulation of mitochondrial function and the reduction of oxidative stress and inflammation.
- Neurite outgrowth and nerve regeneration: Studies have shown that Etifoxine promotes neurite outgrowth in PC12 cells, both independently and synergistically with glial-derived neurotrophic factor (GDNF). [] In vivo studies using rat models of sciatic nerve injury demonstrated that Etifoxine treatment accelerates axonal regeneration and improves functional recovery. [, , ]
Q4: What is the molecular formula and weight of Etifoxine?
A4: Etifoxine has the molecular formula C17H15ClN2O and a molecular weight of 298.76 g/mol. []
Q5: Is there any available spectroscopic data for Etifoxine?
A5: While the provided abstracts don't delve into detailed spectroscopic data, they do mention the use of techniques like high-performance liquid chromatography (HPLC) for analyzing Etifoxine and its related substances. [] This suggests the existence of chromatographic and potentially other spectroscopic data for this compound.
Q6: What is the typical route of administration for Etifoxine, and what is its bioavailability?
A6: Etifoxine is primarily administered orally. [, ] While specific bioavailability data isn't provided in the abstracts, one study mentions achieving a maximum plasma concentration of 0.31 nM after oral administration of 50 mg three times daily. []
Q7: How is Etifoxine metabolized and excreted?
A7: The provided research papers do not delve into the specifics of Etifoxine's metabolic pathways and excretion routes.
Q8: What in vitro models have been used to study the effects of Etifoxine?
A8: Researchers have employed PC12 cells, a rat pheochromocytoma cell line, to investigate the neurotrophic and neuroprotective properties of Etifoxine. [, ] These cells are a well-established model for studying neurite outgrowth and neuronal differentiation.
Q9: Which animal models have been employed to assess Etifoxine's therapeutic potential?
A9: Several animal models, primarily using rats and mice, have been utilized to evaluate the effects of Etifoxine in various conditions, including:
- Rat sciatic nerve injury models: These models, involving freeze injury or complete transection of the sciatic nerve, have been instrumental in demonstrating Etifoxine's ability to promote axonal regeneration and functional recovery. [, , ]
- Mouse models of neurodegenerative diseases: Etifoxine's neuroprotective effects have been explored in mouse models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [] and multiple sclerosis induced by experimental autoimmune encephalomyelitis (EAE). []
- Rat model of brain edema: The efficacy of Etifoxine in preventing and treating brain edema has been assessed using a rat model induced by triethyltin (TET). []
Q10: Are there any clinical trials investigating the efficacy of Etifoxine in humans?
A10: Yes, several clinical trials have been conducted to assess the efficacy and safety of Etifoxine in humans, primarily focusing on its anxiolytic properties. Studies have compared Etifoxine to other anxiolytics like lorazepam, buspirone, and phenazepam in patients with adjustment disorders with anxiety. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)









